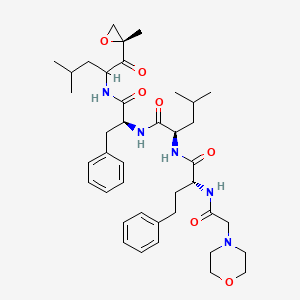

(R,R)-Epoxy Leucine Carfilzomib

Description

Properties

Molecular Formula |

C40H57N5O7 |

|---|---|

Molecular Weight |

719.9 g/mol |

IUPAC Name |

(2R)-4-methyl-N-[(2S)-1-[[4-methyl-1-[(2R)-2-methyloxiran-2-yl]-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]-2-[[(2R)-2-[(2-morpholin-4-ylacetyl)amino]-4-phenylbutanoyl]amino]pentanamide |

InChI |

InChI=1S/C40H57N5O7/c1-27(2)22-32(36(47)40(5)26-52-40)42-39(50)34(24-30-14-10-7-11-15-30)44-38(49)33(23-28(3)4)43-37(48)31(17-16-29-12-8-6-9-13-29)41-35(46)25-45-18-20-51-21-19-45/h6-15,27-28,31-34H,16-26H2,1-5H3,(H,41,46)(H,42,50)(H,43,48)(H,44,49)/t31-,32?,33-,34+,40-/m1/s1 |

InChI Key |

BLMPQMFVWMYDKT-BZSRRHAESA-N |

Isomeric SMILES |

CC(C)C[C@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)NC(CC(C)C)C(=O)[C@]2(CO2)C)NC(=O)[C@@H](CCC3=CC=CC=C3)NC(=O)CN4CCOCC4 |

Canonical SMILES |

CC(C)CC(C(=O)C1(CO1)C)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(CC(C)C)NC(=O)C(CCC3=CC=CC=C3)NC(=O)CN4CCOCC4 |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Derivatization of R,r Epoxy Leucine Carfilzomib

Strategies for the Chemical Synthesis of α′,β′-Epoxyketone Peptides

The synthesis of peptide epoxyketones like carfilzomib (B1684676) and its natural product predecessor, epoxomicin (B1671546), has been approached through various strategies, each with its own advantages and challenges. nih.govnih.gov These can be broadly categorized into total synthesis, convergent synthesis, and linear synthesis approaches.

Total Synthesis Approaches for Epoxomicin and Analogues

The initial efforts to synthesize epoxomicin laid the groundwork for the development of carfilzomib. nih.govacs.org Total synthesis, the complete chemical synthesis of a complex molecule from simple, commercially available precursors, was the first approach to be successfully applied to epoxomicin. nih.gov One notable total synthesis of epoxomicin utilized a spirodiepoxide intermediate, demonstrating a novel and efficient route to this class of compounds. acs.org This approach not only enabled the synthesis of epoxomicin but also opened avenues for creating analogues with potentially improved activity and selectivity. acs.org

Key features of total synthesis approaches often involve:

Stepwise construction: Building the molecule bond by bond.

Complex stereochemical control: Ensuring the correct three-dimensional arrangement of atoms.

Development of novel reactions: Often requiring the invention of new synthetic methods. acs.org

Convergent Synthesis Approaches for Peptide Epoxyketones

Convergent synthesis has emerged as a powerful and efficient strategy for the preparation of peptide epoxyketones. nih.govaiche.org This approach involves the independent synthesis of smaller peptide fragments, which are then coupled together in the final stages to form the complete molecule. nih.govmdpi.com This method offers several advantages over a linear, step-by-step synthesis.

The benefits of a convergent approach include:

Increased efficiency: Parallel synthesis of fragments can save time. escholarship.org

Easier purification: Intermediates are smaller and easier to purify than the full-length peptide. aiche.org

Flexibility: Allows for the easy introduction of modifications into different parts of the molecule. escholarship.org

A common convergent strategy for epoxomicin and its analogues involves the synthesis of two key fragments: a "left-hand" peptide portion and a "right-hand" epoxyketone fragment. nih.gov These fragments are then coupled in solution to assemble the final product. nih.gov This method has been successfully applied in both solution-phase and solid-phase synthesis methodologies. nih.govescholarship.org

| Synthesis Strategy | Description | Advantages |

| Total Synthesis | Step-by-step construction of the entire molecule from simple precursors. nih.govacs.org | Allows for the development of novel synthetic methods and access to a wide range of analogues. acs.org |

| Convergent Synthesis | Independent synthesis of fragments followed by their coupling. nih.govaiche.org | Increased efficiency, easier purification, and greater flexibility for modifications. aiche.orgescholarship.org |

| Linear Synthesis | Sequential addition of amino acids to a growing peptide chain. nih.gov | Straightforward for shorter peptides. |

Linear Synthesis Approaches

Linear synthesis involves the sequential addition of amino acids to a growing peptide chain, typically on a solid support. nih.gov While this is a standard and well-established method for peptide synthesis, it can present challenges for complex molecules like peptide epoxyketones. nih.govthermofisher.com The C-terminal epoxyketone can be sensitive to the repeated coupling and deprotection steps required in a linear synthesis, potentially leading to decomposition. nih.gov For this reason, convergent approaches are often favored for the synthesis of these compounds. nih.gov However, solid-phase synthesis has been utilized for the peptide portion of some epoxyketone inhibitors, followed by the solution-phase attachment of the epoxyketone warhead. escholarship.org

Stereoselective Introduction of the Epoxyketone Moiety

The precise three-dimensional arrangement of the epoxyketone is critical for the biological activity of carfilzomib. Therefore, the stereoselective introduction of this moiety is a crucial aspect of its synthesis. Two main strategies have been employed: epoxidation after the peptide backbone is assembled and the use of pre-formed, stereochemically defined epoxyketone precursors.

Epoxidation Post-Peptide Backbone Assembly

One approach involves constructing the full peptide backbone with an α,β-unsaturated ketone at the C-terminus. nih.gov This unsaturated ketone is then subjected to an epoxidation reaction to form the desired epoxyketone. nih.gov A common reagent for this transformation is sodium hypochlorite. acs.org However, this method often results in a mixture of diastereomers (epimers) at the epoxide center, which then requires purification by methods such as high-performance liquid chromatography (HPLC) to isolate the desired (R,R)-epoxy leucine (B10760876) isomer. nih.govacs.org

Preparation and Isolation of Stereochemically Defined Epoxyketone Leucine Precursors

To overcome the challenge of separating diastereomers, a more elegant and efficient approach involves the preparation and isolation of a stereochemically pure epoxyketone leucine precursor before its incorporation into the peptide chain. researchgate.netresearchgate.net This strategy ensures that the desired stereochemistry is established early in the synthesis.

Several methods have been developed for the stereoselective synthesis of these precursors:

From Boc-L-leucine: One common starting material is N-Boc-L-leucine, which can be converted to a Weinreb amide. acs.org This intermediate then reacts with isopropenylmagnesium bromide to form an allylic alcohol, which is subsequently epoxidized. acs.orgresearchgate.net

Enzymatic resolution: Enzymatic methods can be employed to resolve racemic mixtures of intermediates, providing access to the desired enantiomer. rsc.org

Asymmetric synthesis: Chiral auxiliaries and catalysts can be used to direct the stereochemical outcome of key reactions, leading to the formation of the desired stereoisomer with high selectivity. rsc.org

The use of these pre-formed, stereochemically defined building blocks significantly simplifies the final steps of the carfilzomib synthesis, avoiding the need for challenging diastereomer separations. researchgate.netresearchgate.net

| Epoxidation Strategy | Description | Key Considerations |

| Post-Peptide Assembly Epoxidation | Epoxidation of an α,β-unsaturated ketone after the full peptide is formed. nih.gov | Often produces a mixture of diastereomers requiring purification. nih.govacs.org |

| Use of Stereodefined Precursors | Incorporation of a pre-synthesized, stereochemically pure epoxyketone leucine unit. researchgate.netresearchgate.net | Avoids late-stage diastereomer separation, leading to a more efficient synthesis. researchgate.net |

Solid-Phase Peptide Synthesis (SPPS) Techniques for Precursors

Solid-phase peptide synthesis (SPPS) is a cornerstone in the preparation of the peptide precursors of Carfilzomib. bachem.comcsbio.com This method involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble solid support, typically a resin. bachem.compeptide.com This approach simplifies the purification process as reagents and soluble by-products can be removed by filtration and washing. bachem.com

A common strategy for Carfilzomib precursor synthesis involves the use of Fmoc (9-fluorenylmethyloxycarbonyl) protecting groups for the N-terminus of the amino acids. The synthesis begins by attaching the C-terminal amino acid, Fmoc-Phe-OH, to a resin support like 2-chlorotrityl chloride (2-CTC) resin or Wang resin. google.com The process continues with sequential coupling of Fmoc-Leu-OH, Fmoc-Homophe-OH, and Fmoc-Gly-OH. google.com Each coupling cycle consists of two key steps: the removal of the Fmoc protecting group, typically with a base like piperidine, followed by the coupling of the next N-Fmoc protected amino acid, facilitated by an activating agent. peptide.com

Activator systems are crucial for efficient peptide bond formation. Common systems include diisopropylcarbodiimide (DIC) in combination with hydroxybenzotriazole (B1436442) (HOBt) and N,N-diisopropylethylamine (DIEA), or HATU in the presence of DIEA. peptide.comgoogle.com After the desired peptide sequence is assembled, the morpholine (B109124) ring is synthesized on the resin, and the peptide is then cleaved from the solid support. google.com

| Resin Type | Activator System | Key Features |

| 2-CTC Resin | DIEA, TMP, or NMM | Mild cleavage conditions, suitable for protected fragments. google.com |

| Wang Resin | DIC, HOBt, DMAP | Commonly used for Fmoc-based SPPS. google.com |

Solution-Phase Synthetic Approaches for Intermediates and Final Products

While SPPS is effective for precursor synthesis, solution-phase chemistry is often employed for the synthesis of key intermediates and the final coupling to produce Carfilzomib. google.com This approach involves conducting reactions in a homogeneous liquid phase.

A key step in many Carfilzomib syntheses is the coupling of the tetrapeptide fragment with the epoxyketone "warhead". google.com This fragment condensation is a critical solution-phase reaction. google.com The tetrapeptide, prepared either by solid-phase or solution-phase methods, is activated at its C-terminus and then reacted with the N-terminal amine of the epoxyketone fragment. google.com

The synthesis of the epoxyketone intermediate itself is a multi-step process often carried out in solution. researchgate.net One reported method involves the conversion of Boc-Leu-OH to a Weinreb amide, which is then reacted with isopropenyl magnesium bromide in a Grignard reaction to form an enone. acs.org This enone is subsequently epoxidized to create the desired epoxyketone. acs.orgacs.org The stereochemistry of the epoxide is critical for the biological activity of Carfilzomib and is often controlled through the use of chiral reagents or catalysts during the epoxidation step. acs.org

Macrocyclization Strategies for Related Peptide Epoxyketones

Macrocyclization is a synthetic strategy used to create cyclic peptides, which can offer advantages in terms of metabolic stability and target specificity. acs.orgnih.gov While Carfilzomib itself is a linear peptide, the development of related macrocyclic peptide epoxyketones has been an area of research. acs.org These strategies often involve the synthesis of a linear peptide precursor followed by an intramolecular cyclization reaction. acs.orgnih.gov

One approach involves intramolecular SNAr (nucleophilic aromatic substitution) reactions. acs.org In this method, a linear peptide containing a nucleophilic residue (like 5-hydroxytryptophan) and an aromatic ring with a leaving group is synthesized. The macrocyclization is then induced under basic conditions, causing the nucleophile to displace the leaving group and form the cyclic structure. acs.org

Other macrocyclization techniques applicable to peptides include traditional lactam formation, azide-alkyne cycloadditions (click chemistry), and ring-closing metathesis. nih.govresearchgate.net These reactions can be performed either in solution or on solid support. nih.gov The choice of strategy depends on the specific amino acid sequence and the desired ring size.

| Cyclization Strategy | Key Reaction | Typical Conditions |

| Intramolecular SNAr | Nucleophilic Aromatic Substitution | Basic conditions. acs.org |

| Lactam Formation | Amide bond formation | Coupling reagents (e.g., HBTU, HATU). nih.gov |

| Azide-Alkyne Cycloaddition | Copper- or Ruthenium-catalyzed reaction | Often mild and orthogonal to other functional groups. nih.gov |

| Ring-Closing Metathesis | Olefin metathesis | Grubbs or Hoveyda-Grubbs catalysts. nih.gov |

Synthetic Routes to Impurities and Related Analogues

The synthesis of impurities and related analogues of Carfilzomib is crucial for analytical method development, quality control, and structure-activity relationship (SAR) studies. nih.govsynzeal.com These syntheses often involve modifications of the established routes for Carfilzomib.

For instance, diastereomeric impurities can arise from racemization during peptide coupling or other synthetic steps. google.com The synthesis of these impurities may involve using a different stereoisomer of a particular amino acid in the peptide sequence.

Analogues of Carfilzomib have been synthesized to explore the impact of structural modifications on activity and to potentially overcome drug resistance. nih.gov A key area of modification has been the P1' site of the epoxyketone warhead. For example, analogues with a hydroxyl substituent at the P1' position have been synthesized and shown to have high cytotoxicity against cancer cell lines resistant to Carfilzomib. nih.gov The synthesis of these analogues follows a similar path to Carfilzomib, with the key difference being the use of a modified starting material for the epoxyketone fragment.

Molecular and Cellular Mechanisms of Action of R,r Epoxy Leucine Carfilzomib

Irreversible Binding to the 20S Proteasome

Carfilzomib (B1684676) is distinguished by its irreversible binding to the 20S proteasome, the proteolytic core of the 26S proteasome. nih.govcancercareontario.canih.gov This covalent and sustained inhibition means that even a brief exposure to the drug can lead to prolonged suppression of proteasome activity. nih.gov The recovery of cellular proteasome function after exposure to carfilzomib necessitates the de novo synthesis of proteasome subunits. researchgate.net This irreversible nature contrasts with the slowly reversible binding of other proteasome inhibitors like bortezomib (B1684674). nih.gov

The chemical structure of carfilzomib, an epoxyketone derivative of the natural product epoxomicin (B1671546), is key to its mechanism. nih.govyale.edu The epoxyketone pharmacophore is the reactive component that forms a stable, covalent bond with the N-terminal threonine active sites within the 20S proteasome. drugbank.comcancercareontario.canih.gov This irreversible binding ensures potent and sustained inhibition of the proteasome's proteolytic activity. nih.govresearchgate.net

Specificity for Chymotrypsin-Like (ChT-L) Activity

The 20S proteasome core possesses three main catalytic activities: chymotrypsin-like (ChT-L), trypsin-like, and caspase-like, located in the β5, β2, and β1 subunits, respectively. nih.gov Carfilzomib demonstrates remarkable specificity for the chymotrypsin-like (ChT-L) activity, which is considered the rate-limiting step in protein degradation. nih.govnih.gov At therapeutic concentrations, carfilzomib potently inhibits ChT-L activity while having minimal effect on the trypsin-like and caspase-like activities. nih.govaacrjournals.org This high selectivity is a key feature, as inhibiting all proteasome activities could lead to increased toxicity in normal cells. nih.govresearchgate.net Studies have shown that carfilzomib can reduce ChT-L activity by over 80%. nih.gov This targeted inhibition is the primary driver of its anti-tumor effects. drugbank.comaacrjournals.org

Interaction with β5 and β5i Subunits of Constitutive and Immunoproteasomes

Carfilzomib's inhibitory action is directed at the β5 subunit of the constitutive proteasome (c20S) and the β5i (also known as LMP7) subunit of the immunoproteasome (i20S). drugbank.comnih.govaacrjournals.orgnih.gov The immunoproteasome is a specialized form of the proteasome found in hematopoietic cells and tissues exposed to inflammatory cytokines. aacrjournals.orgnih.gov Carfilzomib displays equivalent potency against both the β5 and β5i subunits. researchgate.net This dual inhibition is significant in hematologic malignancies, which often express both types of proteasomes. nih.govnih.gov The simultaneous suppression of ChT-L activity in both constitutive and immunoproteasomes contributes to a robust anti-tumor response. nih.govaacrjournals.org While very high concentrations might lead to interactions with other subunits (β1, β2, β1i, β2i), its primary and preferential binding specificity at therapeutic doses is for the β5 and β5i subunits. nih.gov X-ray crystallography studies indicate that the S3 and S4 binding pockets of the proteasome play a crucial role in carfilzomib's selectivity for these chymotrypsin-like sites. uniprot.org

Table 1: Interaction of Carfilzomib with Proteasome Subunits

| Subunit Type | Target Subunit | Carfilzomib Activity | Reference |

|---|---|---|---|

| Constitutive Proteasome (c20S) | β5 | Potent, irreversible inhibition of chymotrypsin-like activity | nih.govaacrjournals.orgnih.gov |

| β2 | Minimal inhibition of trypsin-like activity at therapeutic doses | nih.govaacrjournals.org | |

| β1 | Minimal inhibition of caspase-like activity at therapeutic doses | nih.govaacrjournals.org | |

| Immunoproteasome (i20S) | β5i (LMP7) | Potent, irreversible inhibition of chymotrypsin-like activity | nih.govaacrjournals.orgnih.gov |

| β2i (MECL1) | Minimal inhibition | drugbank.com | |

| β1i (LMP2) | Minimal inhibition | drugbank.com |

Formation of Stable Covalent Adducts with Threonine-1

The mechanism of irreversible inhibition involves the formation of a stable covalent adduct between carfilzomib's epoxyketone warhead and the N-terminal threonine residue (Thr1) of the β5 and β5i subunits. nih.govnih.govaacrjournals.org This threonine residue contains a side-chain hydroxyl group (Thr1Oγ) and an N-terminal amino group that act as the catalytic nucleophiles. nih.gov The epoxyketone pharmacophore of carfilzomib is specifically designed to react with these groups, forming a highly stable complex that permanently inactivates the enzyme. nih.govaacrjournals.org This reaction is unique to the proteasome's catalytic mechanism. nih.gov

One proposed mechanism for the stable adduct involves the formation of a six-membered morpholino ring. nih.gov In this model, the Thr1Oγ nucleophile of the β5 subunit attacks the α-carbon of the epoxyketone. nih.gov This, along with an interaction with the N-terminal amino group, results in the formation of a stable, seven-membered 1,4-oxazepano ring that becomes a six-membered morpholino ring upon rearrangement. nih.gov This dual covalent bond formation, requiring the specific juxtaposition of the hydroxyl and amino groups of the catalytic threonine, contributes to carfilzomib's high specificity and irreversible binding. nih.gov It is important to note that this inhibitory morpholino ring adduct is distinct from the N-terminal morpholino group that is part of carfilzomib's peptide structure, which primarily serves to increase the compound's aqueous solubility. nih.govyale.edu

The formation of stable cyclic adducts is a feature of epoxyketone-based proteasome inhibitors. For example, oprozomib (B1684665), an oral epoxyketone proteasome inhibitor, is also known to form a covalent bond with the active site N-terminal threonine of the 20S proteasome. nih.gov Structural studies and mechanistic proposals for carfilzomib have described the formation of a seven-membered 1,4-oxazepano adduct. nih.gov This structure is formed when the Thr1Oγ nucleophile of the β5 subunit bonds with the β-carbon of the epoxyketone pharmacophore. nih.gov The formation of such stable, cyclic adducts, whether a morpholino or oxazepane ring, is characteristic of the irreversible inhibition mechanism of this class of compounds.

Downstream Cellular Consequences of Proteasome Inhibition

The inhibition of proteasome function by carfilzomib triggers a variety of downstream cellular events, disrupting cellular homeostasis and ultimately leading to programmed cell death (apoptosis). nih.govnih.gov

Accumulation of Polyubiquitinated Proteins and ER Stress: The primary consequence of proteasome inhibition is the buildup of polyubiquitinated proteins that would normally be degraded. nih.govnih.gov This accumulation is particularly detrimental to cancer cells, which have high rates of protein synthesis and turnover. The buildup of misfolded proteins within the endoplasmic reticulum (ER) leads to ER stress and the activation of the Unfolded Protein Response (UPR). nih.govnih.gov The UPR is a signaling pathway that initially tries to restore homeostasis but can trigger apoptosis if the stress is prolonged or severe. nih.gov

Activation of Apoptotic Pathways: Carfilzomib induces apoptosis through both the intrinsic and extrinsic pathways. nih.govnih.gov Inhibition of the proteasome leads to the accumulation of pro-apoptotic proteins. nih.gov It also causes the activation of key caspases, including caspase-3, caspase-8, and caspase-9, which are central executioners of apoptosis. nih.govnih.gov

Cell Cycle Arrest: Proteasome inhibition stabilizes proteins that regulate the cell cycle, such as p21 and p27, which are cyclin-dependent kinase inhibitors. nih.gov This leads to cell cycle arrest, preventing the proliferation of cancer cells. wikipedia.orgdrugbank.com

Activation of JNK Pathway: The inhibition of proteasome activity can lead to the activation of the c-Jun N-terminal kinase (JNK) signaling pathway. nih.govaacrjournals.orgnih.gov Activated JNK can phosphorylate c-Jun, which contributes to the induction of apoptosis. nih.gov

Inhibition of NF-κB Signaling: The NF-κB pathway, which is often constitutively active in cancer cells and promotes their survival, is dependent on the proteasome for its activation. nih.gov Proteasome inhibition prevents the degradation of the IκB inhibitor, thereby blocking NF-κB signaling and promoting apoptosis. nih.gov

Table 2: Summary of Downstream Cellular Effects of Carfilzomib

| Cellular Consequence | Mechanism | Key Proteins/Pathways Involved | Reference |

|---|---|---|---|

| ER Stress | Accumulation of misfolded proteins in the endoplasmic reticulum. | Unfolded Protein Response (UPR) | nih.govnih.gov |

| Apoptosis | Accumulation of pro-apoptotic proteins; activation of caspases. | Caspase-3, -8, -9; p53; Noxa | nih.govnih.gov |

| Cell Cycle Arrest | Stabilization of cyclin-dependent kinase inhibitors. | p21, p27 | wikipedia.orgdrugbank.comnih.gov |

| JNK Pathway Activation | Cellular stress response leading to programmed cell death. | c-Jun N-terminal kinase (JNK), c-Jun | nih.govaacrjournals.orgnih.gov |

| NF-κB Pathway Inhibition | Prevention of the degradation of the NF-κB inhibitor. | IκB, NF-κB | nih.gov |

Accumulation of Polyubiquitinated Proteins and Misfolded Proteins

The ubiquitin-proteasome pathway (UPP) is a critical cellular process responsible for the degradation of unwanted or misfolded proteins, which are tagged with polyubiquitin (B1169507) chains. nih.gov By inhibiting the proteasome, Carfilzomib disrupts this essential quality control mechanism. This leads to the intracellular accumulation of polyubiquitinated proteins and misfolded proteins. wikipedia.orgnih.gov This buildup of cellular debris disrupts cellular homeostasis and triggers stress responses. nih.gov

Induction of Endoplasmic Reticulum (ER) Stress

The endoplasmic reticulum (ER) is a key organelle involved in protein folding and assembly. nih.gov The accumulation of misfolded proteins due to proteasome inhibition by Carfilzomib overwhelms the ER's capacity, leading to a state known as ER stress. nih.govnih.gov This stress is a primary mechanism through which Carfilzomib exerts its cytotoxic effects. clinicsinoncology.com Studies have shown that Carfilzomib treatment leads to an upregulation of ER stress markers such as GRP78 and CHOP. clinicsinoncology.comamhsr.org

In response to ER stress, cells activate a set of signaling pathways collectively known as the Unfolded Protein Response (UPR). nih.govnih.gov The UPR aims to restore ER homeostasis but can trigger apoptosis if the stress is severe or prolonged. nih.gov Carfilzomib has been shown to activate the UPR in various cancer cell lines. nih.govnih.gov This activation is a direct consequence of the accumulation of unfolded and misfolded proteins resulting from proteasome inhibition. nih.gov

The UPR is mediated by three main sensor proteins, one of which is the PKR-like ER kinase (PERK). amhsr.orgnih.gov Upon activation by ER stress, PERK phosphorylates the eukaryotic initiation factor 2 alpha (eIF2α). amhsr.orgnih.gov This phosphorylation leads to a general inhibition of protein synthesis but selectively promotes the translation of Activating Transcription Factor 4 (ATF4). amhsr.orgnih.gov ATF4, in turn, upregulates the expression of the pro-apoptotic transcription factor C/EBP homologous protein (CHOP). aacrjournals.orgamhsr.org The PERK-eIF2α-ATF4-CHOP signaling cascade is a critical pathway through which Carfilzomib induces apoptosis. amhsr.org Research has demonstrated that Carfilzomib treatment increases the phosphorylation of PERK and eIF2α, leading to elevated levels of ATF4 and CHOP. amhsr.orgnih.gov

| Pathway Component | Effect of Carfilzomib | Research Findings |

| PERK | Increased phosphorylation | Carfilzomib elevated the levels of PERK phosphorylation. amhsr.org |

| eIF2α | Increased phosphorylation | Carfilzomib elevated the levels of eIF2α phosphorylation. amhsr.org |

| ATF4 | Increased expression | Carfilzomib induced the expression of ATF4 at both the mRNA and protein levels. amhsr.orgnih.govnih.gov |

| CHOP | Increased expression | Carfilzomib treatment resulted in the accumulation of CHOP. aacrjournals.orgclinicsinoncology.comnih.gov |

Activation of Apoptotic Pathways

The cellular stress induced by Carfilzomib ultimately converges on the activation of apoptotic pathways, leading to programmed cell death.

Carfilzomib triggers both the intrinsic and extrinsic pathways of apoptosis. aacrjournals.orgnih.gov The extrinsic pathway is initiated by the activation of death receptors on the cell surface, leading to the activation of caspase-8. nih.gov The intrinsic, or mitochondrial, pathway involves the release of cytochrome c from the mitochondria and the subsequent activation of caspase-9. nih.gov Both pathways converge on the activation of the executioner caspase, caspase-3. nih.gov Studies have shown that Carfilzomib treatment leads to increased levels of active caspase-3, caspase-8, and caspase-9. nih.govnih.gov Compared to the first-generation proteasome inhibitor bortezomib, carfilzomib has been shown to increase the levels of caspase-3, caspase-8, and caspase-9 by 1.5, 1.8, and 2.0 folds respectively. nih.gov

| Caspase | Pathway | Role | Effect of Carfilzomib |

| Caspase-8 | Extrinsic | Initiator | Activated by Carfilzomib. nih.gov |

| Caspase-9 | Intrinsic | Initiator | Activated by Carfilzomib. nih.gov |

| Caspase-3 | Common | Executioner | Activated by Carfilzomib. nih.govnih.gov |

The tumor suppressor protein p53 plays a role in apoptosis induction. While some studies suggest Carfilzomib can induce apoptosis independently of p53, others indicate its involvement. nih.gov A key mechanism involves the stabilization of the pro-apoptotic Bcl-2 family member, Noxa. nih.gov Under normal conditions, Noxa is rapidly degraded by the proteasome. nih.gov Inhibition of the proteasome by Carfilzomib leads to the accumulation of Noxa, which in turn can promote apoptosis. nih.govnih.gov This stabilization of Noxa is a crucial event in p53-mediated apoptosis induced by proteasome inhibitors. nih.gov

JNK Activation and C-Jun Phosphorylation

The inhibition of the proteasome by Carfilzomib induces significant cellular stress, primarily through the accumulation of ubiquitinated proteins that would normally be degraded. patsnap.com This buildup of misfolded and damaged proteins triggers the endoplasmic reticulum (ER) stress and the unfolded protein response (UPR). patsnap.comnih.gov The UPR, in turn, is a key activator of the c-Jun N-terminal kinase (JNK) signaling pathway, which is also referred to as a stress-activated MAPK pathway. nih.govnih.gov

Activation of the JNK pathway is a critical step that ultimately leads to the phosphorylation of the transcription factor c-Jun. nih.govnih.gov Phosphorylated c-Jun plays a pivotal role in regulating the expression of genes involved in both cell survival and apoptosis (programmed cell death). nih.gov In the context of Carfilzomib-induced stress, the sustained activation of JNK and subsequent phosphorylation of c-Jun is a significant contributor to the initiation of apoptosis in malignant cells. nih.govnih.gov Research in hepatocellular carcinoma (HCC) cells demonstrated that Carfilzomib treatment dramatically increased the levels of phosphorylated JNK in a dose-dependent manner, linking this pathway directly to its cell-death-inducing effects. nih.gov

Distinction of Proteasome Subunit Specificity Compared to Other Inhibitors (e.g., Bortezomib)

Carfilzomib, a tetrapeptide epoxyketone, exhibits a distinct and more specific mechanism of action compared to the dipeptide boronate proteasome inhibitor, Bortezomib. aacrjournals.orgresearchgate.net A key difference lies in the nature of their binding and their specificity for the different catalytic subunits of the proteasome.

Carfilzomib binds irreversibly to the proteasome, ensuring a sustained inhibition that requires the synthesis of new proteasome units for the cell to recover activity. nih.govnih.gov In contrast, Bortezomib's binding is reversible. nih.gov

Crucially, Carfilzomib demonstrates high specificity for the chymotrypsin-like (CT-L) activity associated with the β5 subunit of the constitutive proteasome and the β5i (LMP7) subunit of the immunoproteasome. nih.gov At therapeutic concentrations, it does not significantly inhibit the caspase-like (β1) or trypsin-like (β2) activities of the proteasome. nih.gov This high selectivity is a critical feature, as nonspecific inhibition of all proteasome subunits can lead to adverse effects in normal cells. nih.gov Furthermore, studies have shown that Carfilzomib has minimal off-target activity against other non-proteasomal proteases, such as certain serine proteases, which Bortezomib is known to inhibit. aacrjournals.org This difference in off-target activity may contribute to their varying clinical profiles. aacrjournals.org

Bortezomib, while also preferentially targeting the β5 subunit, is a less specific inhibitor and affects the β1 and β2 subunits to a greater extent than Carfilzomib. researchgate.net

| Feature | (R,R)-Epoxy Leucine (B10760876) Carfilzomib | Bortezomib |

|---|---|---|

| Binding Nature | Irreversible nih.govnih.gov | Reversible nih.gov |

| Primary Target Subunit | β5 (Chymotrypsin-like) & β5i (LMP7) nih.gov | β5 (Chymotrypsin-like) researchgate.net |

| Activity Against Other Subunits | Minimal inhibition of β1 (caspase-like) and β2 (trypsin-like) subunits at therapeutic concentrations nih.gov | Inhibits β1 (caspase-like) and β2 (trypsin-like) subunits researchgate.net |

| Off-Target Activity | Little to no activity against non-proteasomal serine proteases aacrjournals.orgnih.gov | Inhibits non-proteasomal targets, including serine proteases aacrjournals.org |

Impact on Cell Cycle Regulation

A significant consequence of proteasome inhibition by Carfilzomib is the disruption of the normal cell cycle progression in cancerous cells. Multiple studies across different cancer types, including lymphoma, multiple myeloma, and breast cancer, have consistently shown that Carfilzomib induces cell cycle arrest, predominantly at the G2/M phase. nih.govashpublications.orgresearchgate.net

This arrest prevents the cells from proceeding through mitosis and ultimately contributes to the induction of apoptosis. The mechanism underlying this G2/M arrest involves the dysregulation of key cell cycle proteins. Research in breast cancer cells found that treatment with Carfilzomib led to the downregulation of the G2/M checkpoint-specific cyclin-dependent kinase, CDK1. e-century.us

Detailed analysis of breast cancer cell line ZR-75-30 demonstrated a substantial shift in cell population into the G2/M phase following treatment.

| Cell Cycle Phase | Control (Untreated) | Carfilzomib (25 nM for 24h) |

|---|---|---|

| G0/G1 Phase | 68.37 ± 2.249% | 20.38 ± 4.900% |

| S Phase | Not Significant Change | Not Significant Change |

| G2/M Phase | 10.90 ± 3.811% | 73.10 ± 1.273% |

By preventing the degradation of proteins that regulate the cell cycle, Carfilzomib causes their accumulation, which halts cellular division at a critical checkpoint and pushes the cell towards an apoptotic fate. patsnap.comwikipedia.org

Preclinical Efficacy Studies of R,r Epoxy Leucine Carfilzomib in Model Systems

In Vitro Studies in Cancer Cell Lines

Antiproliferative and Pro-apoptotic Effects

Carfilzomib (B1684676) has demonstrated potent antiproliferative and pro-apoptotic effects across a variety of cancer cell lines. nih.govnih.gov By inhibiting the proteasome, carfilzomib leads to an accumulation of misfolded and regulatory proteins within cancer cells, triggering cellular stress and ultimately leading to programmed cell death, or apoptosis. youtube.com This process involves the activation of both intrinsic and extrinsic apoptotic signaling pathways. nih.gov

In breast cancer cells, for example, carfilzomib has been shown to induce apoptosis by increasing the expression of the pro-apoptotic protein Bax while decreasing the levels of anti-apoptotic proteins Bcl-2 and Mcl-1. e-century.us Similarly, in multiple myeloma (MM) cells, carfilzomib treatment leads to the activation of caspases, key enzymes in the apoptotic cascade. researchgate.net Studies have shown that carfilzomib is more potent than the first-generation proteasome inhibitor bortezomib (B1684674) in activating caspase-3, caspase-8, and caspase-9 in MM cell lines. researchgate.net Furthermore, in melanoma cells, carfilzomib induces apoptosis through mechanisms that include endoplasmic reticulum (ER) stress, accumulation of reactive oxygen species (ROS), and loss of mitochondrial membrane potential. mdpi.com

Dose- and Time-Dependent Inhibition of Proliferation

The inhibitory effect of carfilzomib on cancer cell proliferation is both dose- and time-dependent. nih.govhaematologica.org In studies involving multiple myeloma cell lines, carfilzomib demonstrated a dose-dependent inhibition of cell viability. nih.gov For instance, in RPMI-8226 myeloma cells, a 10 nM concentration of carfilzomib reduced proliferation by 30% and cell viability by 28%, while a 20 nM concentration led to a 43% decrease in proliferation and a 45% decrease in cell viability. nih.gov

Similar dose-dependent effects have been observed in breast cancer cells, where increasing concentrations of carfilzomib led to a progressive reduction in cell viability and proliferation. e-century.us The time of exposure to the drug also plays a critical role. In colorectal cancer cells with acquired resistance to cetuximab, treatment with carfilzomib for 72 hours showed a significant dose-dependent inhibition of proliferation. nih.gov Likewise, in MM cell lines, time- and dose-dependent degradation of substrates of the E3 ubiquitin ligase cereblon (CRBN) and downregulation of its downstream targets were observed following treatment with carfilzomib. haematologica.org

Activity in Myeloma Cell Lines

Carfilzomib has shown particularly potent activity against multiple myeloma (MM) cell lines in preclinical studies. nih.govnih.gov It effectively inhibits the proliferation and induces apoptosis in various MM cell lines, including those with poor-prognosis features like chromosome 13 deletion. nih.govashpublications.org

In a comparative study, carfilzomib demonstrated greater inhibition of proliferation than bortezomib in the majority of patient-derived MM cell samples. ashpublications.org Specifically, in eight out of nine samples from bortezomib-naive patients, carfilzomib inhibited proliferation to a greater extent than bortezomib, with differences ranging from 11% to 70%. ashpublications.org Furthermore, carfilzomib has been shown to be effective in MM cell lines that are both dependent and independent on interleukin-6 (IL-6), a key growth factor for myeloma cells. researchgate.net

The table below summarizes the IC50 values of carfilzomib in various multiple myeloma cell lines after 48 hours of exposure.

| Cell Line | IC50 (µM) |

| MOLP-8 | 12.20 ± 0.14 |

| RPMI-8226 | 10.73 ± 3.21 |

| NCI-H929 | 26.15 ± 2.05 |

| OPM-2 | 15.97 ± 1.84 |

Data from a study on the effect of carfilzomib on apoptosis and cell viability of MM cell lines. nih.gov

Activity in Glioma Cell Lines

Overcoming Resistance in Preclinical Models

A significant advantage of carfilzomib observed in preclinical studies is its ability to overcome resistance to other therapeutic agents, most notably the first-generation proteasome inhibitor, bortezomib. nih.govfrontiersin.org

Activity against Bortezomib-Resistant Cell Lines

Carfilzomib has consistently demonstrated efficacy in bortezomib-resistant (BR) multiple myeloma cell lines. nih.govashpublications.org The development of resistance to bortezomib is a clinical challenge, and carfilzomib offers a potential therapeutic option for patients who have become refractory to bortezomib treatment. ashpublications.org

In preclinical models, MM cell lines were made resistant to bortezomib by exposing them to increasing concentrations of the drug over several months. nih.govashpublications.org These resistant cell lines showed a significantly decreased sensitivity to bortezomib's antiproliferative effects. nih.govashpublications.org However, carfilzomib was able to effectively inhibit proliferation and induce apoptosis in these bortezomib-resistant cells. nih.govashpublications.org For example, in CD138+ plasma cells from a patient who showed no clinical benefit from bortezomib therapy, carfilzomib was still able to inhibit proliferation. ashpublications.org

Interestingly, while bortezomib-resistant MM cells often show cross-resistance to carfilzomib, carfilzomib-resistant cells may remain sensitive to bortezomib. nih.govnih.gov This suggests different mechanisms of resistance may be at play. The irreversible binding of carfilzomib to the proteasome is thought to contribute to its ability to overcome bortezomib resistance, as it may lead to a more sustained inhibition of proteasome activity. frontiersin.org

The table below shows the IC50 values for bortezomib and carfilzomib in wild-type (WT) and bortezomib-resistant (MM1S/R BTZ) myeloma cell lines after 24-hour exposure.

| Cell Line | Bortezomib IC50 (nM) | Carfilzomib IC50 (nM) |

| MM1S WT | 15.2 | 8.3 |

| MM1S/R BTZ | 44.5 | 43.5 |

Data from a study on bortezomib- and carfilzomib-resistant myeloma cells. nih.gov

In Vivo Studies in Animal Models (e.g., Xenograft Models)

In vivo studies using various animal models, including xenografts, have corroborated the anti-tumor activity of (R,R)-Epoxy Leucine (B10760876) Carfilzomib across a range of cancers. These studies have been crucial in understanding its efficacy in a complex biological system.

In xenograft models of small cell lung cancer (SCLC), using SHP77 cells, carfilzomib monotherapy significantly inhibited tumor growth and prolonged the survival of the mice. nih.gov Analysis of the xenograft tumors showed a significant increase in cleaved caspase-3, indicating that the tumor growth inhibition was mediated by the induction of apoptosis. nih.gov

Studies in mouse models of BRAF-mutant colorectal cancer have shown that carfilzomib's efficacy is significantly more pronounced in the presence of a competent immune system. nih.gov In immunocompetent mice subcutaneously injected with VBC9 and VPFB6 cells, carfilzomib treatment significantly inhibited tumor progression. nih.gov Conversely, its efficacy was largely impaired in immunodeficient mice, which lack mature T lymphocytes. nih.gov This suggests that carfilzomib not only acts directly on cancer cells but also promotes an anti-tumor immune response. nih.gov Further analysis of the tumor microenvironment in these models revealed that carfilzomib treatment led to an increased recruitment of activated cytotoxic T cells (CD8+) and natural killer (NK) cells, along with a decrease in immunosuppressive regulatory T cells (Tregs). nih.gov

In the context of hematologic malignancies, mouse xenograft studies have shown that carfilzomib administration delayed the growth of multiple myeloma cells. fda.govnih.gov In mouse models of disseminated multiple myeloma using murine 5TGM1 and human RPMI-8226 cells, carfilzomib not only decreased the tumor burden but also prevented associated bone loss. nih.gov These findings highlight the dual benefit of carfilzomib in treating both the cancer and its skeletal complications. nih.gov

However, it is important to note that in vitro efficacy does not always translate to in vivo benefit. In a preclinical evaluation for infant KMT2A-rearranged acute lymphoblastic leukemia, despite showing potent in vitro synergy with chemotherapy, carfilzomib did not lead to a survival advantage in xenograft models, either as a monotherapy or in combination with multi-agent chemotherapy. nih.gov

The table below presents a summary of key findings from in vivo studies of carfilzomib in various animal models.

| Animal Model | Cancer Type | Key Findings | Reference |

| SHP77 flank xenograft (scid mice) | Small Cell Lung Cancer (SCLC) | Carfilzomib monotherapy inhibited tumor growth and prolonged survival; induced apoptosis in vivo. | nih.gov |

| VBC9 & VPFB6 subcutaneous injection (immunocompetent C57BL/6 mice) | BRAF-mutant Colorectal Cancer | Significantly inhibited tumor growth; increased intratumor recruitment of activated cytotoxic T cells and NK cells. | nih.gov |

| VBC9 & VPFB6 subcutaneous injection (immunodeficient NOD/SCID mice) | BRAF-mutant Colorectal Cancer | Efficacy was mostly impaired compared to immunocompetent mice. | nih.gov |

| 5TGM1 & RPMI-8226 disseminated models (mice) | Multiple Myeloma (MM) | Decreased tumor burden and prevented bone loss. | nih.gov |

| Mouse xenograft models | Multiple Myeloma, Hematologic and Solid Tumors | Delayed tumor growth following administration. | fda.gov |

| Xenograft models (infant ALL) | KMT2A-rearranged Acute Lymphoblastic Leukemia | Did not provide a survival advantage as monotherapy or in combination with chemotherapy, despite in vitro synergy. | nih.gov |

Structure Activity Relationship Sar and Rational Design of R,r Epoxy Leucine Carfilzomib Analogues

Importance of the α′,β′-Epoxyketone Pharmacophore for Proteasome Selectivity

The α′,β′-epoxyketone warhead is a cornerstone of carfilzomib's design, granting it high specificity and a distinct mechanism of action compared to other classes of proteasome inhibitors. This electrophilic group irreversibly targets the 20S proteasome by forming a stable, covalent morpholino adduct with the N-terminal threonine (Thr1) residue of the chymotrypsin-like (ChT-L) active site on the β5 subunit. The reaction involves nucleophilic attack from both the hydroxyl and the primary amine groups of the Thr1 residue, a mechanism unique to this class of inhibitors.

This unique binding mechanism confers exceptional specificity for the proteasome. Unlike peptide boronic acids such as bortezomib (B1684674), which can inhibit other serine proteases, the epoxyketone pharmacophore results in significantly improved selectivity. This high selectivity for the proteasome's β5 subunit is a critical feature, contributing to a reduction in off-target activity and an improved tolerability profile. The irreversible nature of this bond leads to sustained inhibition of the proteasome's ChT-L activity, which is vital for its anti-tumor effects.

Impact of Peptide Backbone Modifications on Potency and Selectivity

While the epoxyketone pharmacophore is essential for the inhibitory action, the tetrapeptide backbone of carfilzomib (B1684676) plays a crucial role in its potency and selectivity by ensuring proper orientation and high-affinity binding within the proteasome's substrate-binding channel. Modifications to this peptide backbone are a key strategy in the development of new analogues with enhanced properties.

Alterations to the backbone's chemical composition can improve metabolic stability, a significant hurdle for peptide-based therapeutics. Introducing unnatural amino acids or modifying the stereochemistry at specific positions can render the peptide less susceptible to degradation by endogenous proteases, thereby prolonging its biological activity. Furthermore, studies have shown that even peptide fragments derived from the carfilzomib backbone, lacking the epoxyketone warhead, can possess biological activity, underscoring the importance of the peptide structure for molecular recognition by cellular targets.

The four amino acid residues of the peptide backbone (designated P1, P2, P3, and P4) are designed to fit into the corresponding substrate-binding pockets (S1, S2, S3, and S4) of the proteasome's active site. The nature of these residues is a primary determinant of the inhibitor's binding affinity and specificity.

Development of Orally Bioavailable Analogues (e.g., Oprozomib)

A significant limitation of carfilzomib is its requirement for intravenous administration. To address this, extensive research has been focused on developing orally bioavailable analogues. The most prominent of these is Oprozomib (B1684665) (formerly ONX 0912), a tripeptide epoxyketone inhibitor derived from the carfilzomib scaffold.

Oprozomib was developed through chemical modifications aimed at improving solubility, metabolic stability, and oral absorption. While it is approximately five times less potent than carfilzomib, it demonstrates comparable cytotoxic effects with longer exposure times due to its time-dependent and irreversible inhibition of the proteasome. Preclinical studies have confirmed that oprozomib has potent anti-tumor activity and can be administered orally, representing a major advancement in convenience for proteasome inhibitor therapy.

Design of Macrocyclic Peptide Epoxyketones

Macrocyclization represents another advanced strategy to optimize peptide-based inhibitors like carfilzomib. This approach involves creating a cyclic structure within the peptide backbone, which constrains the molecule's conformation. This pre-organization can reduce the entropic penalty of binding to the target, potentially increasing binding affinity. Furthermore, macrocyclization can enhance metabolic stability and improve cell permeability.

Researchers have successfully synthesized macrocyclic peptides derived from both carfilzomib and oprozomib. In one approach, an oxindole (B195798) group was incorporated into a carfilzomib-derived macrocycle to mimic the natural product TMC-95A, resulting in a potent inhibitor. In another extensive study, a series of 30 oprozomib-derived macrocyclic peptides were synthesized to explore SAR. This work identified compounds with potent in vitro activity and favorable metabolic stability, which translated to significant in vivo proteasome inhibition after oral administration. Notably, compound 24v , featuring a pyrazole (B372694) N-terminus, displayed excellent chymotrypsin-like inhibitory potency and superior metabolic stability compared to the parent compound, oprozomib.

Table 1: In Vitro Activity of Oprozomib-Derived Macrocyclic Analogues This table is interactive. You can sort the data by clicking on the column headers.

| Compound | N-Terminus Group | ChT-L IC₅₀ (nM) |

|---|---|---|

| Oprozomib | N/A (Linear) | 35 |

| 24v | Pyrazole | 16 |

| 24p | N-methyl-pyrazole | - |

| 24t | Imidazole | - |

| 24x | N-methyl-pyrazole | - |

Data sourced from studies on oprozomib-derived macrocyclic peptides. A specific IC₅₀ value for 24p, 24t, and 24x was not provided in the source material, but they were noted for their favorable in vitro activity and metabolic stability.

Rational Design of Subunit-Selective Proteasome Inhibitors

The rational design of next-generation inhibitors increasingly focuses on achieving selectivity for specific catalytic subunits of the proteasome (β5, β2, β1) or their immunoproteasome counterparts (β5i, β2i, β1i). Carfilzomib itself is a highly selective inhibitor, preferentially targeting the chymotrypsin-like activity of the β5 and β5i subunits at therapeutic concentrations. This selectivity is believed to contribute to its improved safety profile compared to less selective agents.

At low nanomolar concentrations, carfilzomib potently inhibits the ChT-L activity of the β5 subunit with minimal impact on the trypsin-like (T-L, β2) and caspase-like (C-L, β1) activities. This inherent selectivity provides a foundation for designing novel analogues with even more tailored inhibitory profiles. For example, the development of compounds like UK-101, which selectively targets the β1i subunit, demonstrates the feasibility of engineering inhibitors for different active sites. The ultimate goal of this research is to create a panel of subunit-selective inhibitors that could be used to overcome drug resistance or to target specific pathological pathways with greater precision.

Table 2: Proteasome Subunit Activity Inhibition by Carfilzomib This table is interactive. You can sort the data by clicking on the column headers.

| Carfilzomib Concentration (nM) | ChT-L (β5) Activity Inhibition (%) | T-L (β2) Activity Inhibition (%) | PGPH (β1) Activity Inhibition (%) |

|---|---|---|---|

| 1 | ~50% | ~0% | ~0% |

| 10 | >80% | ~0% | ~0% |

| 100 | >80% | <10% | <10% |

Data adapted from in vitro assays on extracts from ANBL-6 cells. PGPH (peptidyl-glutamyl peptide-hydrolyzing) activity corresponds to C-L activity.

Mechanisms of Resistance to R,r Epoxy Leucine Carfilzomib in Preclinical Models

Proteasome Subunit Overexpression and Mutations

A primary mechanism of resistance to Carfilzomib (B1684676) involves direct changes to the proteasome itself. Although Carfilzomib is designed to irreversibly bind to the β5 subunit of the 20S proteasome, alterations in proteasome composition can diminish its inhibitory effect. nih.gov

In some preclinical models of acquired resistance, cancer cells exhibit overexpression of proteasome catalytic subunits. nih.gov For instance, Carfilzomib-resistant AMO1 multiple myeloma cells (AMO-CFZ) were found to have an upregulation of proteasomal subunits PSMB5, PSMB7, PSMB2, and PSMB1, which is thought to reduce endoplasmic reticulum (ER) stress. ashpublications.org While mutations in the proteasome subunit genes can confer resistance, this is not always the case in Carfilzomib-resistant cells. haematologica.org Sequencing of bortezomib (B1684674)/carfilzomib-adapted cells did not reveal mutations that would prevent effective drug binding. haematologica.org This suggests that in many cases, overexpression rather than mutation is the key proteasome-related resistance mechanism.

Another notable finding is the altered proteasome activity profile in resistant cells. Carfilzomib-resistant BxPC3 pancreatic cancer cells showed a significant increase in the caspase-like (C-L) activity of the proteasome. uky.edu When these resistant cells were treated with Carfilzomib, the C-L activity was preserved, whereas all proteasome activities were inhibited in the sensitive parental cells. uky.edu Co-inhibition of this C-L activity was found to re-sensitize the resistant cells to Carfilzomib. uky.edu

Table 1: Alterations in Proteasome Subunits and Activity in Carfilzomib-Resistant Preclinical Models

| Cell Line Model | Cancer Type | Key Findings | Reference(s) |

| AMO-CFZ | Multiple Myeloma | Upregulation of proteasomal subunits PSMB5, PSMB7, PSMB2, and PSMB1. | ashpublications.org |

| BxPC3-CFZ | Pancreatic Cancer | Marked increase in caspase-like (C-L) proteasome activity, which is preserved upon Carfilzomib challenge. | uky.edu |

| RPMI-8226-CFZ | Multiple Myeloma | Similar to BxPC3-CFZ, co-inhibition of C-L activity sensitized resistant cells to Carfilzomib. | uky.edu |

| Bortezomib/Carfilzomib-adapted cells | Not Specified | Lack of resistance-conferring mutations in proteasome genes. | haematologica.org |

Role of the Nuclear Factor Erythroid 2-Related Factor 2 (NRF2) Pathway in Adaptive Resistance

The activation of the NRF2 (Nuclear Factor Erythroid 2-Related Factor 2) pathway is a critical adaptive response that allows cancer cells to counteract the oxidative stress induced by proteasome inhibitors, thereby promoting survival and resistance. nih.govresearchgate.net

In Carfilzomib-resistant multiple myeloma (MM) cell lines, such as LP-1/Cfz, NRF2 is activated through a noncanonical pathway involving the autophagy receptor sequestosome 1 (SQSTM1)/p62. nih.gov This activation is associated with enhanced translation of NRF2. nih.gov The acquisition of Carfilzomib resistance in these cells was linked to increased levels of NRF2. nih.govresearchgate.net Knockdown of NRF2 using siRNA was shown to re-sensitize the resistant LP-1/Cfz cells to Carfilzomib, confirming the pathway's role in conferring resistance. nih.gov

The NRF2-mediated antioxidant pathway has been identified as a resistance mechanism in various cancer models. researchgate.net NRF2 activation protects cells from apoptosis by reducing levels of reactive oxygen species. uky.edu Computational modeling of Carfilzomib-resistant AMO1 cells also identified NFE2L2 (the gene encoding NRF2) as a novel therapeutic target to overcome resistance. ashpublications.org

Table 2: NRF2 Pathway Activation in Carfilzomib Resistance

| Cell Line Model | Key Findings Related to NRF2 | Mechanism of NRF2 Activation | Consequence of NRF2 Activation | Reference(s) |

| LP-1/Cfz | Increased NRF2 levels and activation. | Enhanced translation of NRF2 and its positive regulator SQSTM1/p62. | Contributes to Carfilzomib resistance; knockdown of NRF2 re-sensitizes cells. | nih.govresearchgate.net |

| KMS-11/Cfz, KMS-34/Cfz | NRF2 pathway activation identified by Gene Set Enrichment Analysis (GSEA). | Not specified. | Contributes to Carfilzomib resistance. | nih.gov |

| AML217, AML306, THP1 | Association between NRF2 upregulation and Bortezomib resistance. | BTZ-induced NRF2 upregulation. | Protection from apoptosis by reducing reactive oxygen species. | uky.edu |

| AMO-CFZ | NFE2L2 (NRF2 gene) identified as a therapeutic target to overcome resistance. | Not specified. | Reduced oxidative stress. | ashpublications.org |

Alterations in ER Stress and Unfolded Protein Response Components

Proteasome inhibition by Carfilzomib leads to the accumulation of misfolded proteins, inducing ER stress and activating the Unfolded Protein Response (UPR). nih.govnih.gov While this process is designed to trigger apoptosis in cancer cells, resistant cells can adapt by modulating the UPR to promote survival. nih.govnih.gov

The UPR consists of three main signaling pathways: PERK, IRE1, and ATF6. nih.govmp.pl In sensitive cells, overwhelming or prolonged ER stress initiated by these pathways leads to apoptosis. nih.govmp.pl However, some Carfilzomib-resistant cells exhibit higher baseline UPR activity, suggesting an adaptation to chronic proteotoxic stress. nih.gov In a study using MM1S/R CFZ cells, which are resistant to Carfilzomib, proteomic profiling revealed that EIF2 signaling, a key part of the UPR, was the most significantly altered pathway compared to sensitive cells. nih.gov These resistant cells showed higher UPR activity than sensitive cells, both at baseline and in response to treatment. nih.gov

This enhanced UPR activity aims to restore homeostasis by attenuating global protein synthesis and increasing the cell's capacity to fold and degrade misfolded proteins. nih.gov However, it is a fine balance, as severe ER stress can still push the cell towards apoptosis. mp.pl For example, in cetuximab-resistant colorectal cancer cells, Carfilzomib was shown to be effective by inducing the UPR, as evidenced by enhanced CHOP expression and ATF6 activity, which ultimately led to apoptosis. nih.gov Similarly, in uterine corpus endometrial carcinoma cells, Carfilzomib triggered ER stress by up-regulating the PERK-eIF2α pathway, leading to apoptosis. amhsr.org This indicates that the context and the degree of UPR activation are crucial in determining cell fate.

Table 3: Role of ER Stress and UPR in Carfilzomib Action and Resistance

| Cell Line Model | Key Findings | UPR Pathway Component(s) Implicated | Outcome | Reference(s) |

| MM1S/R CFZ | Higher baseline and treatment-induced UPR activity compared to sensitive cells. | EIF2 signaling, ATF6 | Resistance to Carfilzomib. | nih.gov |

| LIM-CetR, SW-CetR | Carfilzomib induces UPR and apoptosis. | CHOP, ATF6 | Overcoming cetuximab resistance. | nih.gov |

| Uterine Corpus Endometrial Carcinoma Cells | Carfilzomib induces ER stress and apoptosis. | PERK-eIF2α, GRP78, CHOP | Apoptosis. | amhsr.org |

| Hepatocellular Carcinoma Cells | Carfilzomib activates ER stress, leading to apoptosis. | IRE1α, PERK, ATF6 | Apoptosis. | nih.gov |

Other Adaptive Cellular Responses to Proteasome Inhibition

Beyond direct modifications to the proteasome and activation of stress-response pathways, cancer cells have developed other adaptive strategies to resist Carfilzomib.

A prominent mechanism is the upregulation of the drug efflux transporter P-glycoprotein (P-gp), encoded by the ABCB1 gene. nih.govnih.gov Overexpression of ABCB1 has been identified as a significant change in Carfilzomib-resistant MM cells. nih.gov This pump actively removes Carfilzomib from the cancer cell, reducing its intracellular concentration and thus its ability to inhibit the proteasome. nih.govnih.gov This mechanism has been observed in multiple preclinical models, including H23 lung cancer and DLD-1 colorectal cancer cell lines with acquired resistance. uky.edu Inhibition of P-gp with verapamil (B1683045) was shown to effectively restore sensitivity to Carfilzomib in these resistant cells. uky.edu Notably, this resistance mechanism appears to be more specific to Carfilzomib, as Bortezomib is not a substrate for P-gp. nih.gov

Other adaptive responses include alterations in cellular metabolism and signaling pathways. biorxiv.orgnih.gov Multi-omics profiling of Carfilzomib-resistant MM cell lines revealed a significant downregulation of metabolic pathways associated with mitochondrial dysfunction. biorxiv.org In another study, signaling pathway enrichment analysis of resistant KMS-11 cells pointed to aberrant activity in cytokine-cytokine receptor interaction, autophagy, the ErbB signaling pathway, and fatty acid metabolism. nih.gov

Table 4: Additional Adaptive Resistance Mechanisms to Carfilzomib

| Mechanism | Description | Preclinical Model(s) | Reference(s) |

| Drug Efflux Pump Upregulation | Overexpression of the ABCB1 (P-gp) transporter leads to increased efflux of Carfilzomib from the cell. | H23 (Lung), DLD-1 (Colorectal), CFZ-resistant MM cells. | nih.govuky.edunih.govyoutube.com |

| Mitochondrial Dysfunction | Significant downregulation of metabolic pathways linked to mitochondrial function. | AMO-1, KMS-12-PE, OPM-2, RPMI-8226 resistant variants. | biorxiv.orgbiorxiv.org |

| Altered Signaling Pathways | Aberrant activity in pathways such as cytokine-cytokine receptor interaction, autophagy, and fatty acid metabolism. | KMS-11 resistant cells. | nih.gov |

Preclinical Pharmacokinetics and Metabolism of R,r Epoxy Leucine Carfilzomib

Absorption and Distribution in Preclinical Models

Following intravenous administration in preclinical models, carfilzomib (B1684676) is rapidly cleared from the plasma and demonstrates wide tissue distribution. nih.govashpublications.org In Sprague-Dawley rats, carfilzomib's plasma concentration declined in a biphasic manner. nih.gov It is distributed to all tissues except for the brain, as it is unable to effectively cross the blood-brain barrier. nih.govnih.gov

Despite its ability to penetrate the liver, the organ is relatively insensitive to carfilzomib. nih.gov This is potentially due to competition between the enzymes that metabolize carfilzomib and the active sites of the proteasome. nih.gov

Studies in rats indicated a high plasma clearance ranging from 195 to 319 mL/(min·kg) and a short terminal half-life of 5 to 20 minutes. nih.gov The volume of distribution at a steady state has been recorded as 42.5–942 ml/min. nih.gov In rat studies, the maximum concentration (Cmax) and the area under the plasma concentration-time curve (AUC) increased in proportion to the dose when escalated from 2 to 4 mg/kg, but less than proportionally when increased from 4 to 8 mg/kg. nih.gov

The mean plasma protein binding of carfilzomib in patients with varying degrees of renal function was found to be high, ranging from 97.6% to 98.3%. fda.gov

Table 1: Pharmacokinetic Parameters of Carfilzomib in Rats

| Parameter | Value |

| Plasma Clearance | 195-319 mL/(min·kg) |

| Terminal Half-Life | 5-20 minutes |

| Volume of Distribution (Steady State) | 42.5–942 ml/min |

Metabolic Pathways (e.g., Hydrolysis, Oxidation, Glucuronidation)

The primary metabolic pathways for carfilzomib are peptidase cleavage and epoxide hydrolysis. nih.govresearchgate.net These processes lead to the rapid conversion of carfilzomib into inactive metabolites. nih.govdrugbank.com The metabolism is predominantly extrahepatic and does not significantly rely on the cytochrome P450 (CYP450) enzyme system. nih.govnih.gov This suggests that the plasma levels of carfilzomib are minimally affected by liver function or co-administered medications that induce or inhibit CYP450 enzymes. nih.govashpublications.org

In vitro studies have shown that carfilzomib is metabolized in plasma, as well as in tissue homogenates of the lung, kidney, and liver in rats. ashpublications.org The main metabolites are peptide fragments and the diol of carfilzomib. drugbank.com While carfilzomib can undergo oxidation, this is a less prominent pathway compared to hydrolysis. researchgate.netijpsr.com Specifically, the tertiary amine in the morpholino group is susceptible to oxidation, forming an N-oxide. ijpsr.com

Excretion Routes

Carfilzomib is primarily excreted as metabolites through both renal and biliary systems. nih.govnih.gov In a study with Sprague-Dawley rats, approximately 26% of the total administered dose was accounted for in the urine and 31% in the bile as carfilzomib and its major metabolites within 24 hours. nih.gov This accounts for a total of 57% of the dose being excreted in this timeframe. nih.gov

Further data from a rat absorption, distribution, metabolism, and excretion (ADME) study showed that 30.5% of the administered drug undergoes biliary elimination, while about 26% is eliminated by the kidneys. fda.gov

Preclinical Bioavailability Considerations (e.g., Oral Bioavailability of Analogues)

Carfilzomib is formulated for intravenous administration. fda.gov An orally bioavailable analogue of carfilzomib, oprozomib (B1684665) (formerly ONX 0912), has been developed. nih.gov Preclinical studies have reported that oprozomib has anti-tumor activity equivalent to carfilzomib in various cancer models. nih.gov

Proteasome Recovery Rates in Preclinical Models

Carfilzomib is an irreversible proteasome inhibitor, meaning it forms a stable, covalent bond with the proteasome. nih.govnih.gov Despite this irreversible binding, proteasome activity can be recovered through the de novo synthesis of new proteasomes. nih.govashpublications.org

In preclinical models of multiple myeloma, a pulse treatment with carfilzomib resulted in a potent and durable inhibition of the proteasome, with the accumulation of ubiquitinated proteins observed up to 48 hours after the initial exposure. ashpublications.org Studies comparing carfilzomib to another proteasome inhibitor, bortezomib (B1684674), have shown that while carfilzomib's binding is irreversible, the rate of proteasome recovery is not significantly different between the two drugs. nih.gov This rapid recovery is attributed to an increase in mRNA transcription and the synthesis of new proteasomes. nih.gov In some multiple myeloma cell lines, the recovery of proteasome activity in cells treated with another novel proteasome inhibitor was slower than in those treated with carfilzomib. researchgate.net

Analytical Methodologies for Research on R,r Epoxy Leucine Carfilzomib

Chromatographic Techniques for Purity Assessment and Isolation

Chromatographic methods are fundamental in the pharmaceutical analysis of Carfilzomib (B1684676), enabling the separation and quantification of the active ingredient from process-related impurities and degradation products. researchgate.netveeprho.com

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the quality control of Carfilzomib. veeprho.com It is extensively used to determine the concentration of Carfilzomib in various samples, including bulk lyophilization solutions and compounded formulations. google.com An HPLC assay serves as an in-process control to monitor the concentration of Carfilzomib during its manufacturing, ensuring the final product meets stringent quality standards. google.com The method's precision is critical, with a relative standard deviation (RSD) of less than 2% being a common requirement for multiple analytical samples. google.com HPLC is also instrumental in the analysis of impurities that may arise during synthesis, storage, or handling, ensuring the safety and efficacy of the medication. veeprho.com

A key challenge in HPLC analysis of Carfilzomib is its potential for degradation. Therefore, stability-indicating HPLC methods have been developed to separate the drug from its degradation products formed under various stress conditions like acid, base, oxidation, and light. nih.gov These methods are crucial for understanding the stability profile of Carfilzomib and for identifying potential degradation pathways. nih.gov

Reverse-Phase HPLC (RP-HPLC)

Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is a widely adopted and versatile technique for the analysis of Carfilzomib. nih.govijbpas.com This method is particularly effective for separating Carfilzomib from its diastereomers and process-related impurities. researchgate.net The development of robust RP-HPLC methods often involves a Design of Experiment (DoE) approach to optimize critical parameters such as column temperature, flow rate, and mobile phase composition to achieve optimal separation. researchgate.netdntb.gov.ua

Several RP-HPLC methods have been developed and validated for the estimation of Carfilzomib in bulk drug, pharmaceutical formulations, and biological matrices like human plasma. nih.govijbpas.com These methods demonstrate good linearity, accuracy, precision, and robustness, making them suitable for routine quality control and pharmacokinetic studies. researchgate.netijbpas.com

For instance, one validated RP-HPLC method utilizes a C18 column with a mobile phase consisting of a phosphate (B84403) buffer and a mixture of acetonitrile (B52724) and methanol (B129727). researchgate.net Another method developed for quantifying Carfilzomib in human plasma uses a mobile phase of orthophosphoric acid buffer and methanol. ijbpas.com The development of "green" RP-HPLC methods is also an area of focus, aiming to use more environmentally friendly solvents while maintaining analytical performance. nih.gov

Interactive Table: Comparison of RP-HPLC Methods for Carfilzomib Analysis

| Parameter | Method 1 (Bulk & Formulations) researchgate.net | Method 2 (Human Plasma) ijbpas.com | Method 3 (Green RP-HPLC) nih.gov |

| Column | YMC-Pack ODS-A (150 mm x 4.6 mm, 3µm) | Agilent Column (100 mm × 4.6 mm, 2.5 μm) | Phenomenex Aeris Peptide-XC C18 (150 × 4.6 mm × 5 µm) |

| Mobile Phase | pH 5.5 potassium di-hydrogen phosphate buffer, acetonitrile, and methanol | 0.05 % orthophosphoric acid (OPA) buffer pH 3 and methanol (32:68, v/v) | Isopropanol:methanol:0.1 M PBS (pH 5.5) (35:45:20 v/v) |

| Flow Rate | 0.9 mL/min | 0.7 mL/min | 1.0 mL/min |

| Detection Wavelength | 220 nm | 256 nm | 210 nm |

| Retention Time | Not Specified | 3.525 min | 4.95 min |

| Linearity Range | 0.16 mg/mL to 0.24 mg/mL | 5-25 µg/ml | 0.1-20 µg/ml |

| Correlation Coefficient (r²) | 0.999 | 0.999 | 0.997 |

Spectroscopic and Spectrometric Characterization Methods

Spectroscopic and spectrometric techniques are indispensable for the structural elucidation and detailed characterization of (R,R)-Epoxy Leucine (B10760876) Carfilzomib and its related substances.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy, including proton (¹H) and carbon-13 (¹³C) NMR, is a powerful tool for the unambiguous structural confirmation of Carfilzomib and its impurities. researchgate.net NMR provides detailed information about the chemical structure and connectivity of atoms within the molecule. thieme-connect.de It is particularly valuable for characterizing novel degradation products, allowing for their complete structural elucidation. researchgate.net While NMR is a highly informative technique, it is known to have lower sensitivity compared to mass spectrometry. nih.gov

High-Resolution Time-of-Flight Mass Spectrometry (HR-ToFMS)

High-Resolution Time-of-Flight Mass Spectrometry (HR-ToFMS) is a critical technique for the identification and characterization of Carfilzomib and its degradation products. researchgate.netnih.gov HR-ToFMS provides highly accurate mass measurements, enabling the determination of elemental compositions of molecules with a high degree of confidence. spectroscopyonline.com This is particularly useful in identifying unknown impurities and degradation products formed under stress conditions. researchgate.netnih.gov When coupled with ultra-high-performance liquid chromatography (UHPLC), UHPLC-HR-ToFMS becomes a powerful platform for stability studies, allowing for the separation and identification of a wide range of compounds in a single analysis. nih.govnih.gov The high resolving power of modern TOF-MS instruments allows for the separation of ions with very similar mass-to-charge ratios, which is essential for complex sample analysis. colorado.edu

X-ray Powder Diffraction (XRPD) for Crystalline Forms

X-ray Powder Diffraction (XRPD) is the primary technique used to investigate and characterize the solid-state properties of Carfilzomib, specifically its crystalline forms. google.comamericanpharmaceuticalreview.com Different crystalline forms, or polymorphs, of a drug can exhibit different physical properties, such as solubility and stability, which can impact its performance. americanpharmaceuticalreview.comgoogle.com XRPD provides a unique "fingerprint" for each crystalline form based on the diffraction pattern of X-rays by the crystal lattice. improvedpharma.com

The technique is used to identify new crystalline forms, confirm the consistency of the crystal form in different batches, and study phase transformations. google.comamericanpharmaceuticalreview.comimprovedpharma.com For example, a specific crystalline form of Carfilzomib, designated as Form A, has been characterized by its unique XRPD pattern with characteristic diffraction peaks at specific 2θ values. google.com The analysis of Carfilzomib oxalate, an intermediate used in purification, also relies on XRPD to confirm its crystalline structure. google.com

Interactive Table: Characteristic XRPD Peaks for Carfilzomib Crystalline Form A google.com

| 2θ Angle (±0.2°) |

| 6.4 |

| 12.5 |

| 12.7 |

| 18.8 |

| 19.7 |

| 19.9 |

| 25.4 |

Biochemical and Cell-Based Assays

A range of biochemical and cell-based assays are employed to investigate the interaction of (R,R)-Epoxy Leucine Carfilzomib with its target, the proteasome, and the subsequent downstream cellular consequences.

Proteasome Catalytic Activity Assays (e.g., Fluorometric Enzyme Assays)

Fluorometric enzyme assays are fundamental in quantifying the inhibitory effect of Carfilzomib on the proteasome's catalytic subunits. These assays typically utilize fluorogenic peptide substrates that, upon cleavage by the proteasome, release a fluorescent molecule, allowing for the measurement of enzyme activity. ubpbio.com

Principle: The assay measures the chymotrypsin-like, trypsin-like, and caspase-like activities of the proteasome. ubpbio.com Specific peptide substrates, such as Suc-LLVY-AMC for chymotrypsin-like activity, Boc-LRR-AMC for trypsin-like activity, and Z-LLE-AMC for caspase-like activity, are used. ubpbio.com The cleavage of these substrates by the proteasome releases the fluorescent aminomethylcoumarin (AMC) group, which can be quantified. ubpbio.com

Application in Carfilzomib Research: Carfilzomib is an epoxyketone that irreversibly binds to and inhibits the chymotrypsin-like activity of the 20S proteasome. krishgen.comnih.gov Studies have shown that Carfilzomib potently and selectively inhibits the chymotrypsin-like activity of the proteasome. nih.gov For instance, in newly diagnosed multiple myeloma patients, a significant decrease of over 70% in median chymotrypsin-like activity levels was observed after just one dose of Carfilzomib. nih.gov The activity levels of both chymotrypsin-like and caspase-like proteasome subunits were found to decrease throughout the treatment course. nih.gov

A specialized ELISA-based assay, the Proteasome Constitutive/Immunoproteasome Subunit Enzyme-Linked Immunosorbent (ProCISE) assay, has also been developed to quantify the occupancy of individual proteasome subunits by inhibitors like Carfilzomib. nih.gov This assay demonstrated a dose-dependent inhibition of both constitutive (c20S) and immunoproteasome (i20S) chymotrypsin-like active sites in whole blood and peripheral blood mononuclear cells (PBMCs) following Carfilzomib treatment. nih.gov

Table 1: Fluorogenic Substrates for Proteasome Activity Assays

| Proteasome Activity | Fluorogenic Substrate |

| Chymotrypsin-like | Suc-LLVY-AMC |

| Trypsin-like | Boc-LRR-AMC |

| Caspase-like | Z-LLE-AMC |

Activity-Based Protein Profiling (ABPP)

Activity-based protein profiling (ABPP) is a powerful chemoproteomic technique used to identify and characterize the protein targets of small molecule inhibitors like Carfilzomib within a complex proteome. nih.govfrontiersin.org This method utilizes chemical probes that covalently bind to the active sites of enzymes. frontiersin.org

Principle: ABPP employs activity-based probes (ABPs) that mimic the structure of an enzyme's substrate and contain a reactive group to form a covalent bond with the active site, as well as a reporter tag (e.g., biotin (B1667282) or a fluorescent dye) for detection and enrichment. nih.gov In a competitive ABPP experiment, a biological sample is pre-incubated with the inhibitor of interest (e.g., Carfilzomib) before the addition of the ABP. The inhibitor will block the binding of the ABP to its target proteins, leading to a decrease in the signal from those proteins. chemrxiv.org

Application in Carfilzomib Research: While specific ABPP studies focusing solely on the (R,R)-Epoxy Leucine diastereomer are not detailed in the provided results, the general principle of ABPP is highly relevant for confirming Carfilzomib's selectivity for the proteasome and for identifying potential off-target effects. This technique can provide an unbiased, global, and quantitative analysis of protein binding partners in various samples, including cell lysates and live cells. frontiersin.orgchemrxiv.org

Western Blot Analysis for Protein Accumulation (e.g., Ubiquitinated Proteins)

Western blot analysis is a key technique to visualize the downstream consequences of proteasome inhibition by Carfilzomib, most notably the accumulation of ubiquitinated proteins. nih.govnih.gov

Principle: The ubiquitin-proteasome pathway is the primary mechanism for the degradation of most intracellular proteins. nih.govnih.gov Inhibition of the proteasome by Carfilzomib leads to the buildup of proteins that are tagged with ubiquitin for degradation. ebi.ac.ukresearchgate.net Western blotting uses specific antibodies to detect these accumulated ubiquitinated proteins, as well as other proteins involved in cellular processes like apoptosis.